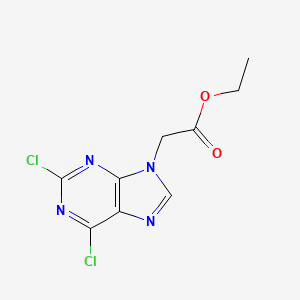

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C9H8Cl2N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Méthodes De Préparation

The synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate typically involves the reaction of 2,6-dichloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while hydrolysis would yield a carboxylic acid derivative .

Applications De Recherche Scientifique

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate.

Industry: this compound is used in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as kinases and polymerases, which are crucial for cellular processes. The compound’s chlorine atoms and ester group play a significant role in its binding affinity and specificity towards these targets .

The pathways involved in its mechanism of action include the inhibition of DNA and RNA synthesis, leading to the suppression of cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies .

Comparaison Avec Des Composés Similaires

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate can be compared with other similar compounds such as:

2,6-Dichloropurine: This compound is a precursor in the synthesis of this compound.

Ethyl 6-chloro-9H-purine-9-acetate: This compound is similar but has only one chlorine atom.

2,6-Dichloro-9-ethyl-9H-purine: This compound is another derivative of 2,6-dichloropurine but with an ethyl group instead of an ester group.

The uniqueness of this compound lies in its combination of chlorine atoms and ester group, which confer distinct chemical reactivity and potential biological activities .

Activité Biologique

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a larger class of 9H-purine derivatives known for their interactions with various biological targets, including enzymes involved in DNA replication and repair.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula: C10H10Cl2N4O2

- Molecular Weight: 277.12 g/mol

The compound features a purine base with two chlorine substituents at the 2 and 6 positions, which significantly influence its biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of topoisomerase II, an essential enzyme for DNA replication. By binding to the ATP-binding site of topoisomerase II, this compound can effectively halt the enzyme's activity, leading to the induction of apoptosis in proliferating cancer cells. This mechanism is particularly advantageous as it limits damage to non-proliferating cells, thereby reducing overall toxicity compared to traditional chemotherapeutic agents .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. The following table summarizes key findings from research studies:

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, supporting its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the compound's effectiveness in preclinical models:

- HeLa Cell Study : In a study evaluating the effects on HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers after treatment .

- MCF7 Cell Study : Another study focused on MCF7 breast cancer cells showed that the compound not only inhibited cell proliferation but also triggered cell cycle arrest at the G2/M phase. This was attributed to its interference with topoisomerase II activity .

- A549 Cell Study : The effects on A549 lung cancer cells demonstrated that treatment with this compound led to significant DNA damage, evidenced by increased levels of γ-H2AX foci formation, a marker for double-strand breaks .

Propriétés

IUPAC Name |

ethyl 2-(2,6-dichloropurin-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFNNRKKJAICKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.